

Application Notes: Dimethyl Cyclohexane-1,2-dicarboxylate in Organic Synthesis

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Compound of Interest

Compound Name: *Dimethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B7819439*

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Introduction

Dimethyl cyclohexane-1,2-dicarboxylate, available as cis and trans isomers, is a versatile building block in modern organic synthesis. While its derivatives are widely used as non-phthalate plasticizers, the core cyclohexane-1,2-dicarboxylate scaffold serves as a crucial precursor for a range of valuable synthetic intermediates. Its primary application lies in its conversion to the corresponding diacid, diol, and other derivatives, which are pivotal in the synthesis of chiral ligands, complex molecular architectures, and polymers. These notes provide detailed protocols for key transformations of **dimethyl cyclohexane-1,2-dicarboxylate**, offering researchers and drug development professionals a practical guide to its synthetic utility.

Key Synthetic Transformations

The synthetic value of **dimethyl cyclohexane-1,2-dicarboxylate** stems from the reactivity of its two ester functionalities and the stereochemical information embedded in its cyclohexane core. The principal applications involve:

- Hydrolysis to Cyclohexane-1,2-dicarboxylic Acid: The foundational step to access a wide range of derivatives. The resulting diacid, particularly its enantiomerically pure forms obtained through resolution, is a cornerstone for synthesizing chiral ligands and catalysts for asymmetric synthesis.^{[1][2]}

- Reduction to 1,2-Bis(hydroxymethyl)cyclohexane: This transformation yields the corresponding diol, a C₂-symmetric building block used in the synthesis of chiral ligands (e.g., Trost ligands), polymers, and as a chiral auxiliary.
- Conversion to Activated Diacid Derivatives: The diacid can be readily converted to the diacyl chloride or anhydride, which are highly reactive intermediates for forming amides and esters, essential for constructing complex molecules and ligands.^[3]

The following sections provide detailed experimental protocols for these key transformations, along with quantitative data and workflow visualizations.

Data Presentation

The following table summarizes the key transformations of **dimethyl cyclohexane-1,2-dicarboxylate** and the typical yields for the resulting products.

Starting Material	Transformation	Product	Key Reagents	Typical Yield	Enantiomeric Excess (e.e.)	Citation
trans-Dimethyl cyclohexane-1,2-dicarboxylate	Hydrolysis & Resolution	(1S,2S)-Cyclohexane-1,2-dicarboxylic acid	1. KOH, EtOH/H ₂ O 2. (S)-phenylethyl amine	>90% (Hydrolysis)	>97%	[1]
cis-Dimethyl cyclohexane-1,2-dicarboxylate	Reduction	cis-1,2-Bis(hydroxymethyl)cyclohexane	Lithium Aluminum Hydride (LiAlH ₄), THF	75-85%	N/A	[4]
trans-Cyclohexane-1,2-dicarboxylic acid	Acyl Halogenation	trans-Cyclohexane-1,2-dicarbonyl dichloride	Thionyl Chloride (SOCl ₂), DMF (cat.)	>90%	N/A	N/A
(1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride	Amide Coupling	(1R,2R)-N ¹ ,N ² -Dibenzylcyclohexane-1,2-dicarboxamide	Benzylamine, Et ₃ N, CH ₂ Cl ₂	>95%	>99%	N/A

Experimental Protocols

Protocol 1: Hydrolysis of trans-Dimethyl Cyclohexane-1,2-dicarboxylate

This protocol describes the saponification of the dimethyl ester to the corresponding dicarboxylic acid.

Materials:

- **trans-Dimethyl cyclohexane-1,2-dicarboxylate**
- Potassium hydroxide (KOH)
- Ethanol (EtOH)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath

Procedure:

- In a 500 mL round-bottom flask, dissolve potassium hydroxide (2.5 equivalents) in a 2:1 mixture of ethanol and water (e.g., 100 mL EtOH, 50 mL H₂O).
- Add **trans-dimethyl cyclohexane-1,2-dicarboxylate** (1.0 equivalent) to the stirred solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.
- Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (disappearance of the starting ester).
- After completion, cool the reaction mixture to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.
- Cool the remaining aqueous solution in an ice bath and acidify to pH ~1 by the slow, dropwise addition of concentrated HCl. A white precipitate of trans-cyclohexane-1,2-dicarboxylic acid will form.
- Stir the cold suspension for 30 minutes to ensure complete precipitation.

- Collect the solid product by vacuum filtration, washing with cold deionized water.
- Dry the product under vacuum to afford the pure dicarboxylic acid as a white solid. The crude product can be further resolved to obtain enantiomerically pure isomers.^[1]

Protocol 2: Reduction of cis-Dimethyl Cyclohexane-1,2-dicarboxylate to cis-1,2-Bis(hydroxymethyl)cyclohexane

This protocol details the reduction of the diester to the diol using lithium aluminum hydride (LAH).

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. This procedure must be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), using anhydrous solvents and glassware.

Materials:

- cis-Dimethyl cyclohexane-1,2-dicarboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Three-necked round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer, nitrogen inlet, ice bath

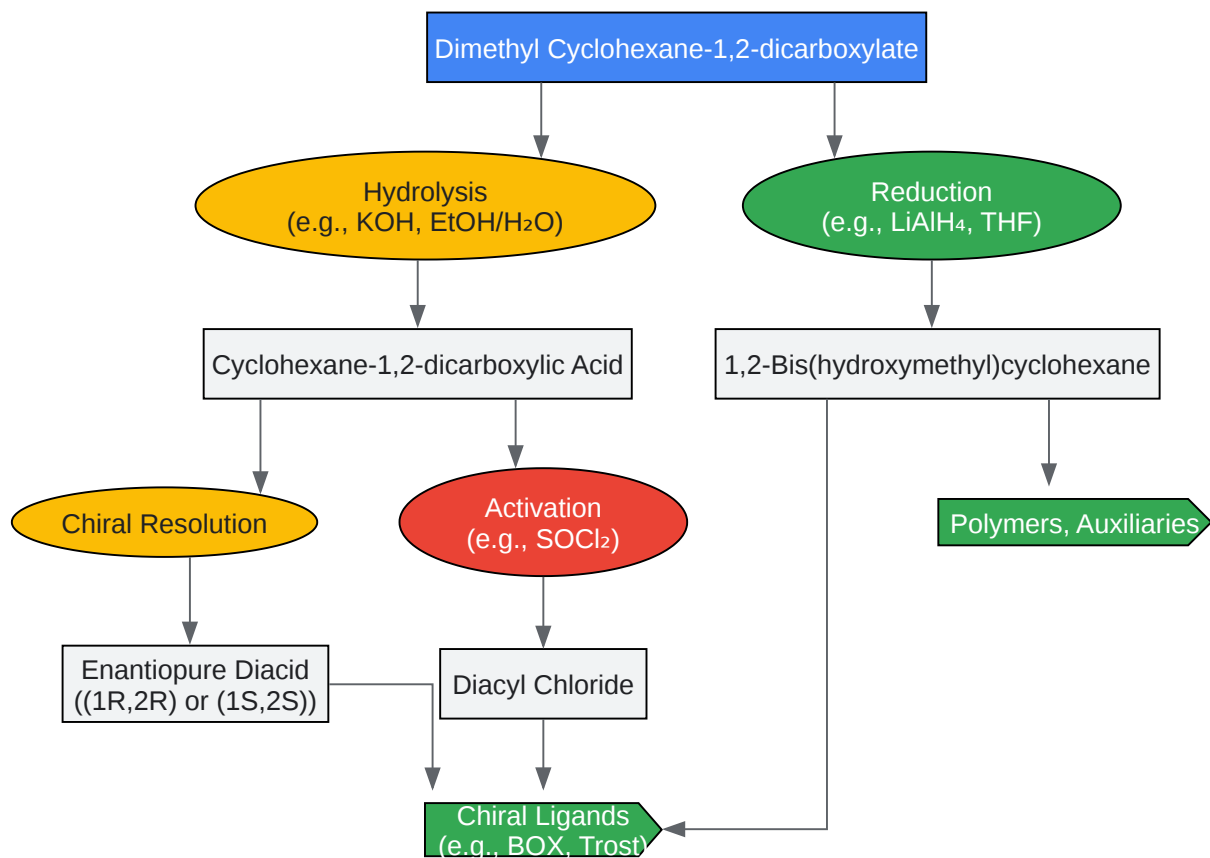
Procedure:

- Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

- Under a positive flow of nitrogen, charge the flask with lithium aluminum hydride (1.5 equivalents).
- Add anhydrous THF via cannula to create a suspension (e.g., 10 mL THF per gram of LAH).
- Cool the stirred suspension to 0 °C using an ice bath.
- Dissolve **cis-dimethyl cyclohexane-1,2-dicarboxylate** (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.
- Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.
- Cool the reaction mixture back to 0 °C in an ice bath.
- Workup (Fieser method): Quench the reaction by the slow, sequential, dropwise addition of:
 - 'x' mL of water (where 'x' is the mass of LAH in grams used).
 - 'x' mL of 15% aqueous NaOH.
 - '3x' mL of water.
- Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.
- Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF.
- Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
- The product can be purified by vacuum distillation or recrystallization to afford pure cis-1,2-bis(hydroxymethyl)cyclohexane.[4]

Visualizations

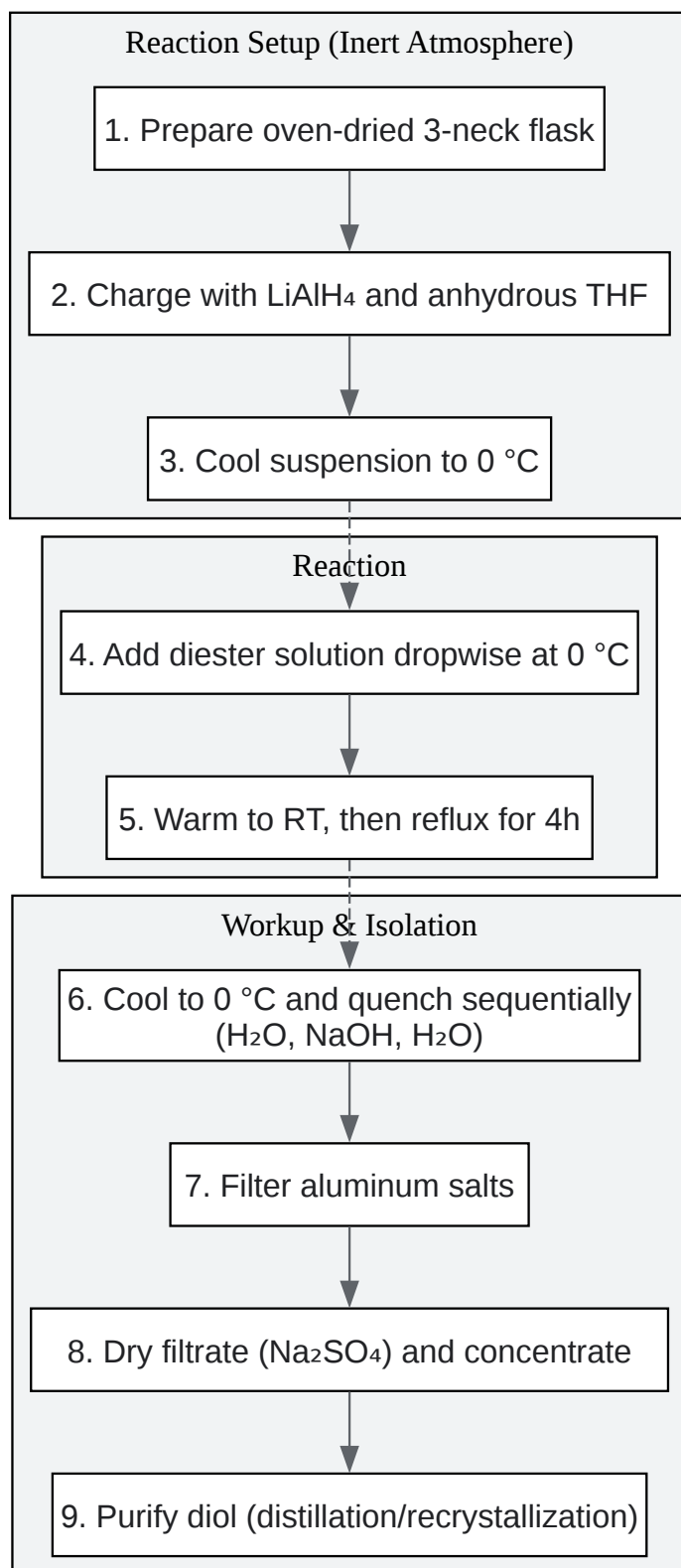
Signaling Pathways and Logical Relationships



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Caption: Synthetic pathways originating from **Dimethyl Cyclohexane-1,2-dicarboxylate**.

Experimental Workflow: LAH Reduction



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Caption: Step-by-step workflow for the LAH reduction of the diester to the diol.

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